molecular formula C20H17NO4 B5233673 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B5233673
M. Wt: 335.4 g/mol
InChI Key: XLHHCRRXQZDXBC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzodioxin ring with a naphthalene moiety, linked through an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Naphthalene Derivative Preparation: The naphthalene moiety is prepared by introducing a suitable leaving group, such as a halide, onto the naphthalene ring.

    Coupling Reaction: The benzodioxin and naphthalene derivatives are then coupled using a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-1-yloxy group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(benzyloxy)acetamide: Contains a benzyloxy group, offering different reactivity and properties.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide stands out due to its combination of the benzodioxin and naphthalene moieties, which confer unique chemical and biological properties. This distinct structure allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-20(21-15-8-9-18-19(12-15)24-11-10-23-18)13-25-17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHHCRRXQZDXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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